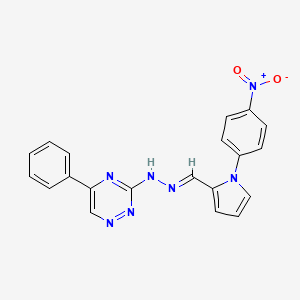
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in enhancing physical performance. It belongs to the class of compounds known as PPARδ agonists and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is found in many tissues throughout the body. This activation leads to an increase in the expression of genes involved in energy metabolism and mitochondrial function, which may explain its effects on physical performance. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to increase the uptake and utilization of glucose in skeletal muscle, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. These include an increase in endurance and reduction in fatigue, an increase in the expression of genes involved in energy metabolism and mitochondrial function, an increase in the uptake and utilization of glucose in skeletal muscle, and a decrease in triglyceride levels in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its well-established mechanism of action and extensive research history. Additionally, it has been shown to have a wide range of effects on various tissues and systems in the body. However, one limitation is that its effects may be dose-dependent, and high doses may lead to adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Additionally, there is interest in investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of indole-3-carboxaldehyde with 4-methoxyaniline to form 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. The compound is then purified using chromatography techniques to obtain a high level of purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential use in improving physical performance in athletes. It has been shown to increase endurance and reduce fatigue in animal models, and there is evidence to suggest that it may have similar effects in humans. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVURYQMGUPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)




![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

